

Spectroscopic Analysis of Disperse Orange 3: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Disperse orange 3

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This technical guide provides a comprehensive overview of the spectroscopic data for the monoazo dye, **Disperse Orange 3** (C.I. 11005; CAS 730-40-5). The document details ultraviolet-visible (UV-Vis), Fourier-transform infrared (FT-IR), and nuclear magnetic resonance (NMR) spectroscopic characteristics, offering valuable data for identification, characterization, and quality control purposes.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from UV-Vis, FT-IR, and NMR spectroscopy for **Disperse Orange 3**.

Table 1: UV-Vis Spectroscopic Data

The electronic absorption spectrum of **Disperse Orange 3** is characterized by an intense band in the visible region, attributed to a π - π^* electronic transition within the conjugated azo system. The position of the maximum absorption wavelength (λ_{max}) is sensitive to solvent polarity.

Solvent	λ_{max} (nm)	Molar Extinction Coefficient (ϵ_{max}) ($\text{M}^{-1} \text{cm}^{-1}$)	Reference
Tetrahydrofuran	443	Not Reported	[1]
Ethanol	443	1.35×10^4	[1]
Dimethylsulfoxide	474	Not Reported	[1]
Cyclohexane	398	Not Reported	[1]
General	415	Not Reported	[2][3]

Table 2: FT-IR Spectroscopic Data (Predicted/Typical)

A definitive, peer-reviewed list of FT-IR peak assignments for **Disperse Orange 3** is not readily available. However, based on its known structure—containing amino, nitro, and azo functional groups on a disubstituted aromatic framework—the following table presents the expected characteristic vibrational frequencies. These are derived from standard correlation tables and spectra of its precursors, 4-nitroaniline and aniline.[4][5][6][7][8]

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
3450 - 3300	Medium-Strong	N-H Asymmetric & Symmetric Stretching	Primary Amine (-NH ₂)
3100 - 3000	Medium	C-H Stretching	Aromatic Ring
1640 - 1620	Strong	N-H Bending (Scissoring)	Primary Amine (-NH ₂)
1600 - 1585	Medium-Strong	C=C Stretching	Aromatic Ring
1550 - 1500	Strong	N=O Asymmetric Stretching	Nitro Group (-NO ₂)
1500 - 1475	Medium-Strong	N=N Stretching	Azo Group (-N=N-)
1500 - 1400	Medium	C=C Stretching	Aromatic Ring
1350 - 1330	Strong	N=O Symmetric Stretching	Nitro Group (-NO ₂)
1300 - 1250	Strong	C-N Stretching	Aromatic Amine
900 - 690	Strong	C-H Out-of-Plane Bending	Substituted Benzene

Table 3: ¹H NMR Spectroscopic Data (Predicted)

Published, fully assigned ¹H NMR data for **Disperse Orange 3** is scarce. The following table provides predicted chemical shifts (δ) in ppm relative to TMS. These predictions are based on the known spectra of the parent molecules, aniline and 4-nitroaniline, and standard substituent effects in aromatic systems.[9][10][11] The molecule has two distinct aromatic rings, labeled here as Ring A (aniline moiety) and Ring B (4-nitroaniline moiety).

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2', H-6' (Ring A)	7.8 - 8.0	Doublet	~9.0
H-3', H-5' (Ring A)	6.8 - 7.0	Doublet	~9.0
H-2, H-6 (Ring B)	8.2 - 8.4	Doublet	~9.2
H-3, H-5 (Ring B)	7.9 - 8.1	Doublet	~9.2
-NH ₂	4.0 - 6.0	Broad Singlet	N/A

Note: The exact chemical shifts can vary significantly depending on the solvent used (e.g., CDCl₃ vs. DMSO-d₆) and concentration.

Experimental Protocols

The following sections detail standardized methodologies for obtaining the spectroscopic data presented above.

UV-Vis Spectroscopy

This protocol outlines the determination of the absorption spectrum and λ_{max} of **Disperse Orange 3**.

- Solution Preparation:** Prepare a stock solution of **Disperse Orange 3** (e.g., 1×10^{-3} M) in a spectral-grade solvent (e.g., ethanol, methanol, or DMSO). From this stock, prepare a series of dilutions (e.g., 1×10^{-4} M, 1×10^{-5} M) to ensure the measured absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).[\[12\]](#)[\[13\]](#)
- Instrument Calibration:** Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 15-20 minutes.
- Blank Measurement:** Fill a quartz cuvette with the pure solvent being used for the sample solutions. Place the cuvette in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.[\[13\]](#)

- **Sample Measurement:** Rinse the cuvette with a small amount of the most dilute sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a wavelength range of approximately 250 nm to 700 nm.[14]
- **Data Analysis:** Identify the wavelength of maximum absorbance (λ_{max}). If performing quantitative analysis, use the absorbance value at λ_{max} in conjunction with a calibration curve or the Beer-Lambert law to determine concentration.[15]

FT-IR Spectroscopy

This protocol describes the analysis of solid **Disperse Orange 3** using the potassium bromide (KBr) pellet method.[16][17][18]

- **Sample Preparation:** Weigh approximately 1-2 mg of dry **Disperse Orange 3** powder and 150-200 mg of spectroscopic grade KBr powder.[19] Both materials must be thoroughly dried to avoid interference from water absorption bands.
- **Grinding:** Combine the sample and KBr in an agate mortar. Gently grind the mixture with a pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize light scattering.
- **Pellet Formation:** Transfer a portion of the powdered mixture into a pellet-forming die. Place the die into a hydraulic press and apply pressure (typically 8-10 metric tons) for several minutes under vacuum to remove trapped air.[19]
- **Pellet Inspection:** Carefully release the pressure and extract the die. A successful pellet will be thin, transparent, or translucent.[1]
- **Data Acquisition:** Place the KBr pellet in the sample holder of the FT-IR spectrometer. Collect a background spectrum of the empty sample compartment. Then, acquire the sample spectrum, typically by co-adding 16 to 64 scans at a resolution of 4 cm^{-1} over the range of 4000 to 400 cm^{-1} . [4]
- **Data Processing:** The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

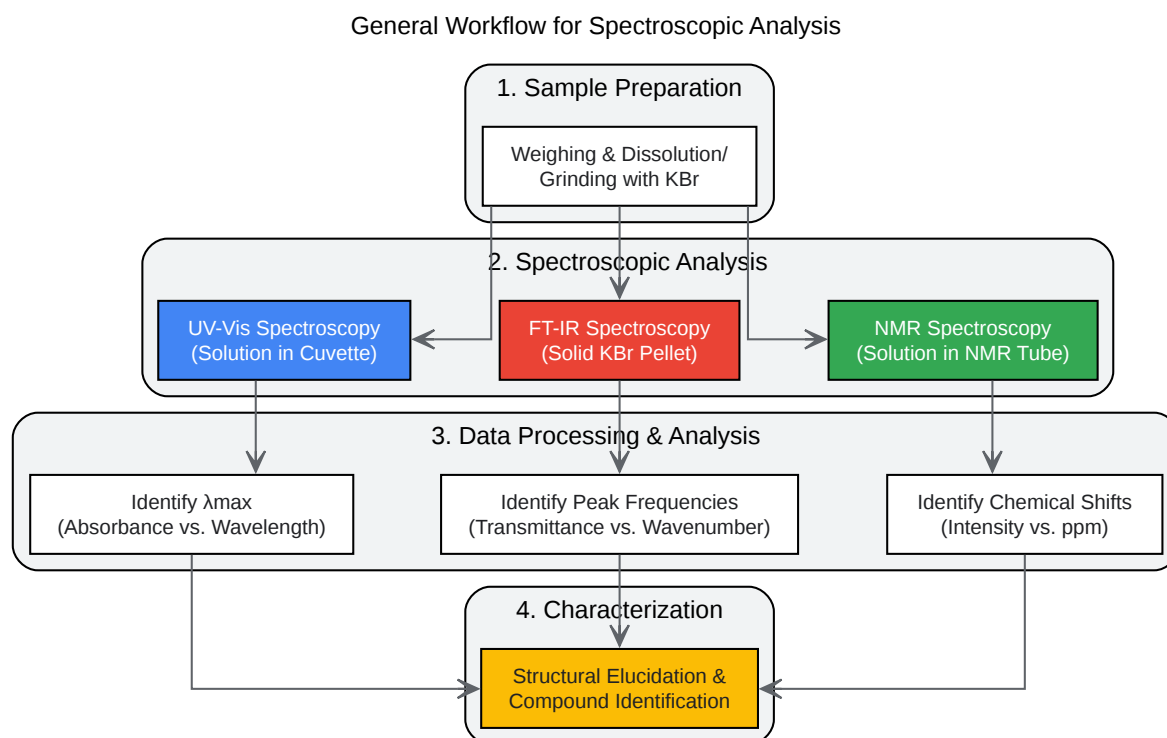
NMR Spectroscopy

This protocol details the preparation and analysis of **Disperse Orange 3** for ^1H NMR spectroscopy.

- **Sample Preparation:** Accurately weigh 5-10 mg of **Disperse Orange 3** and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d_6 or CDCl_3) in a clean vial.^[20] Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
- **Transfer to NMR Tube:** Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube. The final solution height should be approximately 4-5 cm.
- **Instrument Setup:** Insert the NMR tube into a spinner turbine and place it in the spectrometer's sample changer or manually insert it into the magnet.
- **Data Acquisition:** The spectrometer is first "locked" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve high-resolution spectra.
- **Spectrum Recording:** Acquire the ^1H NMR spectrum using appropriate acquisition parameters (e.g., number of scans, pulse width, and relaxation delay). A standard 1D proton experiment is typically sufficient.
- **Data Processing:** The resulting Free Induction Decay (FID) is Fourier transformed to produce the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and calibrated using the residual solvent peak or an internal standard (e.g., TMS). Chemical shifts are reported in parts per million (ppm).

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the complete spectroscopic characterization of a chemical substance like **Disperse Orange 3**.



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Caption: General workflow for the spectroscopic analysis of **Disperse Orange 3**.

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References

- 1. m.youtube.com [m.youtube.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. worlddyevariety.com [worlddyevariety.com]

- 4. researchgate.net [researchgate.net]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. eng.uc.edu [eng.uc.edu]
- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. 4-Nitroaniline(100-01-6) ¹H NMR spectrum [chemicalbook.com]
- 12. science.valenciacollege.edu [science.valenciacollege.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 15. ugtl.hkust-gz.edu.cn [ugtl.hkust-gz.edu.cn]
- 16. shimadzu.com [shimadzu.com]
- 17. jasco-global.com [jasco-global.com]
- 18. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]
- 19. azom.com [azom.com]
- 20. researchgate.net [researchgate.net]
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